molecular formula C11H19NO4 B1588795 Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 107259-05-2

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Cat. No. B1588795
M. Wt: 229.27 g/mol
InChI Key: VBXFYABGAOGXRS-UHFFFAOYSA-N
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Description

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a chemical compound that belongs to the family of cyclopropane derivatives. It is also known as ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate . It appears as a white to yellow solid, or colorless to yellow liquid .


Synthesis Analysis

The synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves several steps. One common method for its synthesis uses di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Another method involves heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C .


Molecular Structure Analysis

The molecular formula of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is C11H19NO4 . The InChI code for this compound is 1S/C11H19NO4/c1-5-15-8(13)11(6-7-11)12-9(14)16-10(2,3)4/h5-7H2,1-4H3,(H,12,14) .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The most common method for its deprotection uses trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate has a molecular weight of 229.27 g/mol. It has a density of 1.1±0.1 g/cm3 . The boiling point of this compound is 307.0±21.0 °C at 760 mmHg .

Scientific Research Applications

Cyclodextrins in Polymer Chemistry

Research by Pang, Ritter, and Tabatabai (2003) utilized a derivative of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives. This process was facilitated by horseradish peroxidase in an aqueous medium, highlighting the compound's utility in creating cross-linked polymers through free radical polymerization (Pang, Ritter, & Tabatabai, 2003).

Synthesis of α-Aminophosphonic Acids

Groth, Lehmann, Richter, and Schöllkopfh (1993) discussed the synthesis of diastereomerically pure 1-aminocyclopropylphosphonic acids, derivatives of 1-aminocyclopropanecarboxylic acid (ACC). Their work underlines the significance of the cyclopropyl group in inhibiting enzymes selectively, showcasing the chemical's role in producing compounds with potential biological activity (Groth et al., 1993).

Facile Synthesis of Deaza-Analogues

Carbone, Spanò, Parrino, Ciancimino, Attanasi, and Favi (2013) reported the synthesis of deaza-analogues of bisindole alkaloids using Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. Their research highlights the application in producing compounds with moderate activity against certain cancer cell lines, emphasizing the compound's potential in medicinal chemistry (Carbone et al., 2013).

Ethylene Biosynthesis Study

Bassan, Borowski, Schofield, and Siegbahn (2006) explored the enzymatic reaction catalyzed by 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) using density functional theory. This study provides insights into the molecular mechanism of ethylene biosynthesis from ACC, indicating the compound's role in plant physiology and its potential as a model for studying enzyme-mediated reactions (Bassan et al., 2006).

Safety And Hazards

This compound is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-8(13)11(6-7-11)12-9(14)16-10(2,3)4/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXFYABGAOGXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437220
Record name Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

CAS RN

107259-05-2
Record name 1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
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Synthesis routes and methods I

Procedure details

5.0 g of known monoethyl 1,1-cyclopropanedicarboxylate, 4.5 ml of triethylamine and 6.9 ml of diphenyl phosphorazidate (DPPA) were added to 80 ml of tert-butyl alcohol and the mixture was refluxed at 90° to 100° C. for 4 h. After distilling the solvent, the residue was dissolved in ethyl acetate and washed with 5% citric acid, saturated aqueous sodium carbonate solution and saturated aqueous sodium chloride solution and then dried. The solvent was distilled off to obtain 5.7 g of the desired compound (P-12) the form of a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Triethylamine (29.82 mL, 214 mmol) was added under nitrogen dropwise to a mixture of 1,1-cyclopropanedicarboxylic acid monoethyl ester (31.518 g, 199 mmol), prepared in the previous step, and diphenylphosphoryl azide (47.4 mL, 219 mmol) in 40 mL of tert-butanol at room temperature. After the addition, the reaction was refluxed for 5 h. The reaction was concentrated under reduced pressure. The residue was taken up in ethyl acetate and extracted three times each with 5% citric acid, saturated NaHCO3 and saturated NaCl. The ethyl acetate layer was dried (anhydrous MgSO4), filtered and the solvent removed under reduced pressure to give 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropane carboxylic acid ethyl ester (41.3931 g, 91%) as a yellow oil, MS (ES) m/z 130.0 [M+H-tBoc].
Quantity
29.82 mL
Type
reactant
Reaction Step One
Quantity
31.518 g
Type
reactant
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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